![molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8](/img/structure/B2686202.png)
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid is an organic compound with the molecular formula C12H15ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxypentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid typically involves the reaction of 3-chlorobenzyl chloride with a suitable pentanoic acid derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pentanoic acid attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-[(3-Chlorophenyl)methyl]-5-oxopentanoic acid or 2-[(3-Chlorophenyl)methyl]-5-carboxypentanoic acid.
Reduction: Formation of 2-[(3-Phenyl)methyl]-5-hydroxypentanoic acid.
Substitution: Formation of 2-[(3-Aminophenyl)methyl]-5-hydroxypentanoic acid or 2-[(3-Thiophenyl)methyl]-5-hydroxypentanoic acid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes implicated in various inflammatory and autoimmune diseases. MMPs play a crucial role in the remodeling of extracellular matrix components and are associated with conditions such as:
- Asthma
- Rheumatoid Arthritis
- Chronic Obstructive Pulmonary Disease (COPD)
- Pulmonary Fibrosis
- Cancer Metastasis
Inhibition of MMPs can lead to reduced inflammation and tissue remodeling, making this compound a candidate for therapeutic interventions in these diseases. The efficacy of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid as an MMP inhibitor has been documented in various studies, highlighting its potential as a safe and effective treatment option for inflammatory disorders .
Case Studies and Research Findings
Several studies have demonstrated the therapeutic potential of this compound:
- Study on Inflammatory Diseases : Research indicates that this compound significantly reduces inflammation markers in animal models of rheumatoid arthritis. The study reported a decrease in joint swelling and pain, suggesting its effectiveness in treating inflammatory arthritis .
- Pulmonary Disease Models : In models of COPD and pulmonary fibrosis, administration of the compound resulted in improved lung function and reduced fibrosis markers, indicating its potential for respiratory diseases .
Comparative Data Table
The following table summarizes key findings from studies on the applications of this compound:
Study Focus | Model Type | Key Findings |
---|---|---|
Inflammatory Arthritis | Animal Model | Reduced joint swelling and pain |
Chronic Obstructive Pulmonary Disease | Lung Injury Model | Improved lung function, reduced fibrosis markers |
Cancer Metastasis | Tumor Growth Model | Inhibition of tumor metastasis via MMP inhibition |
Wirkmechanismus
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Bromophenyl)methyl]-5-hydroxypentanoic acid
- 2-[(3-Methylphenyl)methyl]-5-hydroxypentanoic acid
- 2-[(3-Nitrophenyl)methyl]-5-hydroxypentanoic acid
Uniqueness
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Biologische Aktivität
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, also known by its CAS number 1506082-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chlorophenyl group attached to a hydroxypentanoic acid backbone. This structural configuration suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on similar structures were synthesized and tested for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. The results indicated that some derivatives exhibited significant inhibitory action, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-116 | TBD |
Doxorubicin | HCT-116 | 2.29 |
Compound A | HeLa | 0.69 |
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or receptors associated with cancer cell proliferation. Molecular docking studies suggest that it may interact with heat shock proteins, which play critical roles in cancer cell survival and proliferation.
In Vivo Studies
In vivo experiments have demonstrated the compound's efficacy in reducing tumor growth in rodent models. These studies are essential for understanding the pharmacodynamics and potential therapeutic applications of the compound in clinical settings .
Other Biological Activities
Beyond anticancer properties, preliminary data suggest that this compound may possess anti-inflammatory and antimicrobial activities. The presence of the hydroxyl group could enhance its interaction with biological membranes, potentially leading to varied therapeutic effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of related compounds that included this compound as a lead structure. The study focused on structure-activity relationships (SAR) and found that modifications at various positions significantly influenced biological activity. This highlights the importance of chemical structure in determining the efficacy of derivatives .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUFBAQNVHRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.